4-ブロモ-6-(o-トリル)ピリミジン

説明

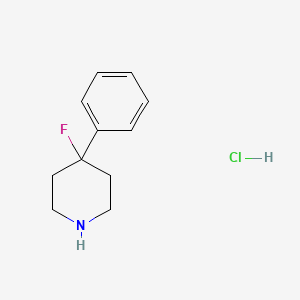

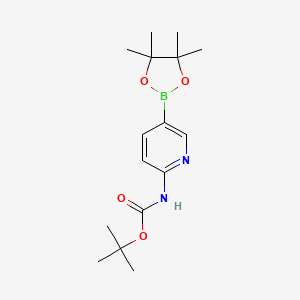

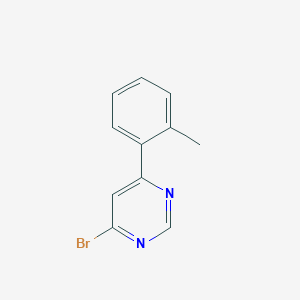

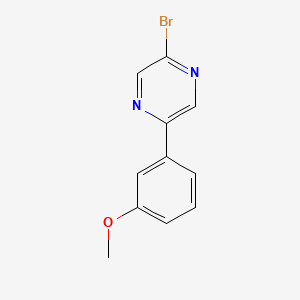

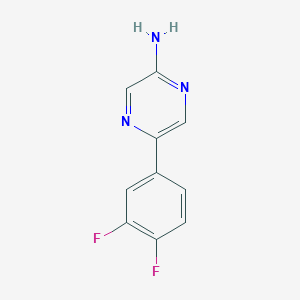

“4-Bromo-6-(o-tolyl)pyrimidine” is a chemical compound with the molecular formula C11H9BrN2 and a molecular weight of 249.11 . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound that is widely found in nature .

Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(o-tolyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic aromatic compound with two nitrogen atoms, substituted with a bromine atom and an o-tolyl group .科学的研究の応用

治療の可能性

ピリミジンとその誘導体は、幅広い生物学的可能性を持つことが証明されています . それらは、抗癌 、抗ウイルス 、抗菌 、抗炎症 、鎮痛 、抗酸化 、および抗マラリア 活性などの様々な治療の可能性で記述されています。

抗菌活性

ピリミジン誘導体は、有望な抗菌活性を示しています。 抗生物質の広範な使用は、多剤耐性微生物病原体の出現につながり、微生物感染の治療のための新しい化学物質の探索を必要としました .

神経保護剤

ピリミジンとその誘導体は、神経保護特性を持つことが証明されています . それらは、アルツハイマー病、ハンチントン病、パーキンソン病、筋萎縮性側索硬化症、虚血性脳卒中、外傷性脳損傷などの様々な神経変性疾患の治療に使用されてきました .

抗神経炎症剤

トリアゾール-ピリミジンハイブリッド化合物は、有望な抗神経炎症特性を示しています . それらは、LPS刺激ヒトミクログリア細胞における一酸化窒素(NO)および腫瘍壊死因子-α(TNF-α)産生の阻害が見出されました .

抗癌剤

ピリミジン誘導体は、抗癌剤として使用されてきました . それらは、幅広い癌に対して有効であることが判明しています。

抗酸化剤

ピリミジン誘導体は、抗酸化特性を持つことが判明しています . それらは、体内の有害なフリーラジカルを中和するために使用されてきました。

将来の方向性

Pyrimidine derivatives, including “4-Bromo-6-(o-tolyl)pyrimidine”, have potential therapeutic applications. For instance, they have been studied for their neuroprotective and anti-neuroinflammatory properties . Future research could focus on further exploring these properties and developing novel therapeutic agents based on the pyrimidine scaffold .

作用機序

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities .

Mode of Action

The mode of action of 4-Bromo-6-(o-tolyl)pyrimidine involves a nucleophilic attack on pyrimidines using organolithium reagents. This reaction has been shown to be highly regioselective, favoring the formation of C-4 substituted products . The introduction of a hydrophobic side chain using organolithium reagents enhances the binding affinity with the serotonin (5-HT) receptor sites .

Biochemical Pathways

It’s worth noting that pyrimidine derivatives are common in many natural products and synthetic drugs with antibacterial and antimicrobial activities . They play a crucial role in the synthesis of 4,6-disubstituted pyrimidines .

Pharmacokinetics

The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, leading to a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Action Environment

The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions .

生化学分析

Biochemical Properties

4-Bromo-6-(o-tolyl)pyrimidine is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the key interactions is with cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. The compound acts as an inhibitor of CDKs, thereby affecting cell proliferation and growth. Additionally, 4-Bromo-6-(o-tolyl)pyrimidine has been shown to interact with proteins involved in DNA repair mechanisms, such as poly (ADP-ribose) polymerase (PARP). This interaction can lead to the modulation of DNA repair processes, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of 4-Bromo-6-(o-tolyl)pyrimidine on cellular processes are significant. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell survival. The compound can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a vital role in programmed cell death. Furthermore, 4-Bromo-6-(o-tolyl)pyrimidine affects gene expression by modulating transcription factors such as NF-κB and p53. These changes in gene expression can lead to alterations in cellular metabolism and the inhibition of tumor growth .

Molecular Mechanism

At the molecular level, 4-Bromo-6-(o-tolyl)pyrimidine exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their activity and preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound can inhibit PARP activity, reducing the repair of DNA damage and promoting cell death in cancer cells. The molecular docking studies have shown that 4-Bromo-6-(o-tolyl)pyrimidine forms stable complexes with these enzymes, highlighting its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-6-(o-tolyl)pyrimidine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to 4-Bromo-6-(o-tolyl)pyrimidine can lead to sustained inhibition of cell proliferation and induction of apoptosis. These effects are consistent in both in vitro and in vivo models, demonstrating the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-Bromo-6-(o-tolyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. The threshold for these toxic effects varies among different animal models, but careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

4-Bromo-6-(o-tolyl)pyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and bioavailability, which are crucial factors for its therapeutic application .

Transport and Distribution

The transport and distribution of 4-Bromo-6-(o-tolyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic anion transporters and distributed to various cellular compartments. Its accumulation in specific tissues, such as the liver and kidneys, can influence its therapeutic efficacy and toxicity. Understanding the transport mechanisms is essential for optimizing the delivery and targeting of 4-Bromo-6-(o-tolyl)pyrimidine in clinical settings .

Subcellular Localization

The subcellular localization of 4-Bromo-6-(o-tolyl)pyrimidine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and activity. Additionally, targeting signals within the compound’s structure can direct it to specific organelles, enhancing its therapeutic potential .

特性

IUPAC Name |

4-bromo-6-(2-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)10-6-11(12)14-7-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBVWWOWMWJGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1463147.png)

![2-Chloro-5-[(methylsulfonyl)methyl]pyridine](/img/structure/B1463149.png)